

# comprehensive literature review on 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

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## Compound of Interest

Compound Name: 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

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An In-depth Technical Guide to **5-Methyl-1,3-dihydro-2H-benzimidazol-2-one**

## Abstract

**5-Methyl-1,3-dihydro-2H-benzimidazol-2-one** is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry. Its core benzimidazolone structure serves as a "privileged scaffold" due to its presence in a wide array of biologically active molecules.[1] This technical guide provides a comprehensive review of the compound, covering its physicochemical properties, established synthetic routes, spectroscopic characterization, and known biological activities. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and graphical representations of synthetic and functional pathways to facilitate further research and application.

## Physicochemical and Structural Properties

**5-Methyl-1,3-dihydro-2H-benzimidazol-2-one** is typically a white to off-white solid soluble in polar organic solvents.[2] The introduction of the methyl group to the benzimidazole scaffold significantly influences its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can modulate its biological profile.[3]

Table 1: Physicochemical Properties of **5-Methyl-1,3-dihydro-2H-benzimidazol-2-one**

Property	Value	Source(s)
CAS Number	5400-75-9	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	[4]
Molecular Weight	148.16 g/mol	[3][4]
IUPAC Name	5-methyl-1,3-dihydrobenzimidazol-2-one	[4]
Melting Point	292 °C	[5]
Boiling Point	147.7±10.0 °C (Predicted)	[5]
Density	1.201±0.06 g/cm <sup>3</sup> (Predicted)	[5]
pKa	12.26±0.30 (Predicted)	[5]
InChI Key	CTCHXZUMFHNSHM-UHFFFAOYSA-N	[3]

## Synthesis and Derivatization

The benzimidazol-2-one core is a versatile building block in organic synthesis.[3] Its structure, featuring two reactive secondary amines and an activated aromatic ring, allows for a wide range of chemical modifications.[3]

### Core Synthesis

The most established method for synthesizing the compound is the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[3][6] This reaction forms the cyclic urea fused to the benzene ring.[3]

Experimental Protocol: Synthesis of **5-Methyl-1,3-dihydro-2H-benzimidazol-2-one**

- Reactants: 4-methyl-1,2-phenylenediamine and urea.[6]
- Procedure: A mixture of 4-methyl-1,2-phenylenediamine and urea is heated. A published method specifies heating the mixture to 180 °C.[6]

- Mechanism: The reaction proceeds via a cyclocondensation mechanism, where the amine groups of the phenylenediamine react with the carbonyl group of urea, eliminating ammonia and forming the stable, fused bicyclic system.
- Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

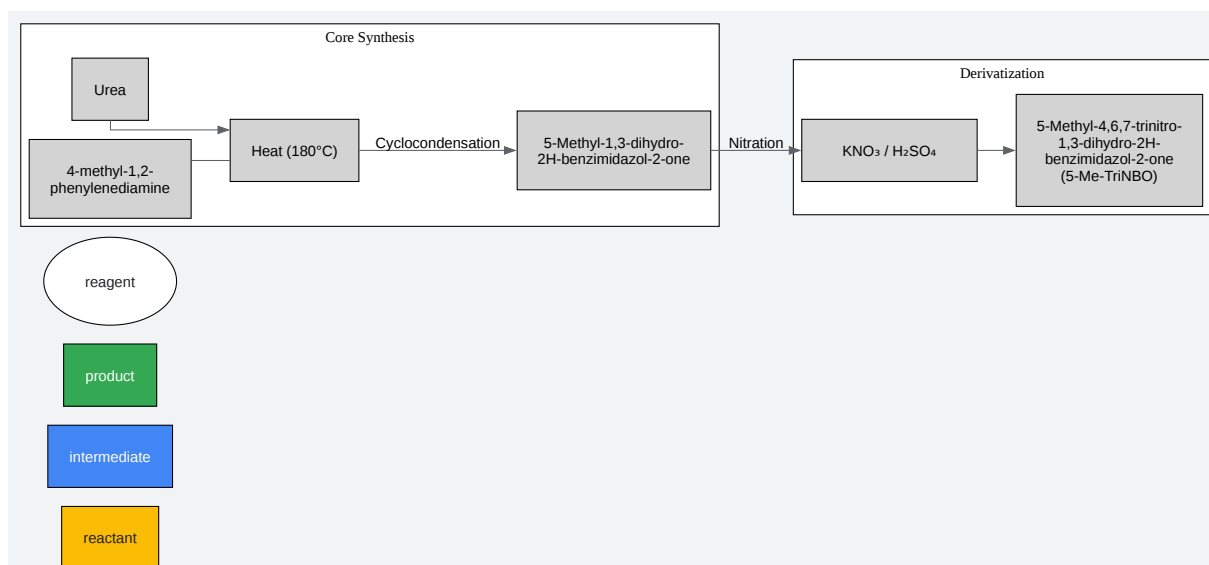
## Derivatization: Nitration

A key derivatization of this compound is nitration, which is used to synthesize energetic materials. The methyl group on the aromatic ring influences the properties of these derivatives. For example, its nitrated analog, 5-Me-TriNBO, has a higher synthesis yield but lower thermal stability compared to the non-methylated version (TriNBO).<sup>[3]</sup>

Experimental Protocol: Synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO)<sup>[6]</sup>

- Reactants: **5-methyl-1,3-dihydro-2H-benzimidazol-2-one** (14.82 g, 0.1 mol), potassium nitrate ( $\text{KNO}_3$ , 33.3 g, 0.33 mol), and concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$  98%, 100 mL).<sup>[6]</sup>
- Procedure:
  - Prepare the nitration mixture by adding  $\text{KNO}_3$  in small portions to 100 mL of concentrated  $\text{H}_2\text{SO}_4$  with stirring in an ice-water bath at 5 °C.<sup>[6]</sup>
  - Once a homogenous mixture is obtained, carefully add 14.82 g of **5-methyl-1,3-dihydro-2H-benzimidazol-2-one** in small portions.<sup>[6]</sup>
  - After the addition is complete, the reaction mixture is slowly warmed to 60 °C over one hour.<sup>[6]</sup>
  - The resulting orange-red microcrystalline supernatant is filtered.<sup>[6]</sup>
  - The product is washed with 50%  $\text{H}_2\text{SO}_4$ , followed by several washes with distilled water.<sup>[6]</sup>
  - The final product is dried at 100 °C to a constant weight.<sup>[6]</sup>

- Yield: 25.4 g (89.7%).[\[6\]](#)
- Melting Point: 285-287 °C (decomposition).[\[6\]](#)



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Caption: Synthetic workflow for the core compound and its nitration.

## Spectroscopic and Structural Characterization

Spectroscopic methods are crucial for the structural elucidation of **5-Methyl-1,3-dihydro-2H-benzimidazol-2-one** and its derivatives. NMR and IR spectroscopy provide detailed information about the molecular structure and functional groups.[3]

Table 2: Key Spectroscopic Data for Benzimidazol-2-one Derivatives

Technique	Feature	Typical Range / Shift	Source(s)
IR	N-H Stretching	3100-3400 cm <sup>-1</sup> (broad)	[3]
C=O Stretching	1700-1750 cm <sup>-1</sup> (strong)	[3]	
C-N Stretching	~1265 cm <sup>-1</sup>	[3]	
<sup>1</sup> H NMR	Aromatic Protons	Characteristic shifts on the aromatic ring	[3]
Methyl Protons	Characteristic shift for the -CH <sub>3</sub> group	[3]	
<sup>13</sup> C NMR	Carbonyl Carbon (C=O)	~155.5 ppm	[3]

For the nitrated derivative 5-Me-TriNBO, LC-MS analysis in negative mode shows a molecular ion [M-H]<sup>-</sup> at m/z 282.[6] X-ray diffraction studies reveal that 5-Me-TriNBO crystallizes as monoclinic red plates with a space group of P 21/c and a crystal density of 1.82 g/cm<sup>3</sup>. [6]

## Biological Activities and Potential Mechanisms of Action

While extensive research on the specific biological profile of **5-Methyl-1,3-dihydro-2H-benzimidazol-2-one** is somewhat limited, the available data indicates it possesses several activities of therapeutic interest.[3] The broader benzimidazole class is well-documented for a wide range of pharmacological effects, including anticancer and antimicrobial properties.[1][7][8]

## Anticancer Activity

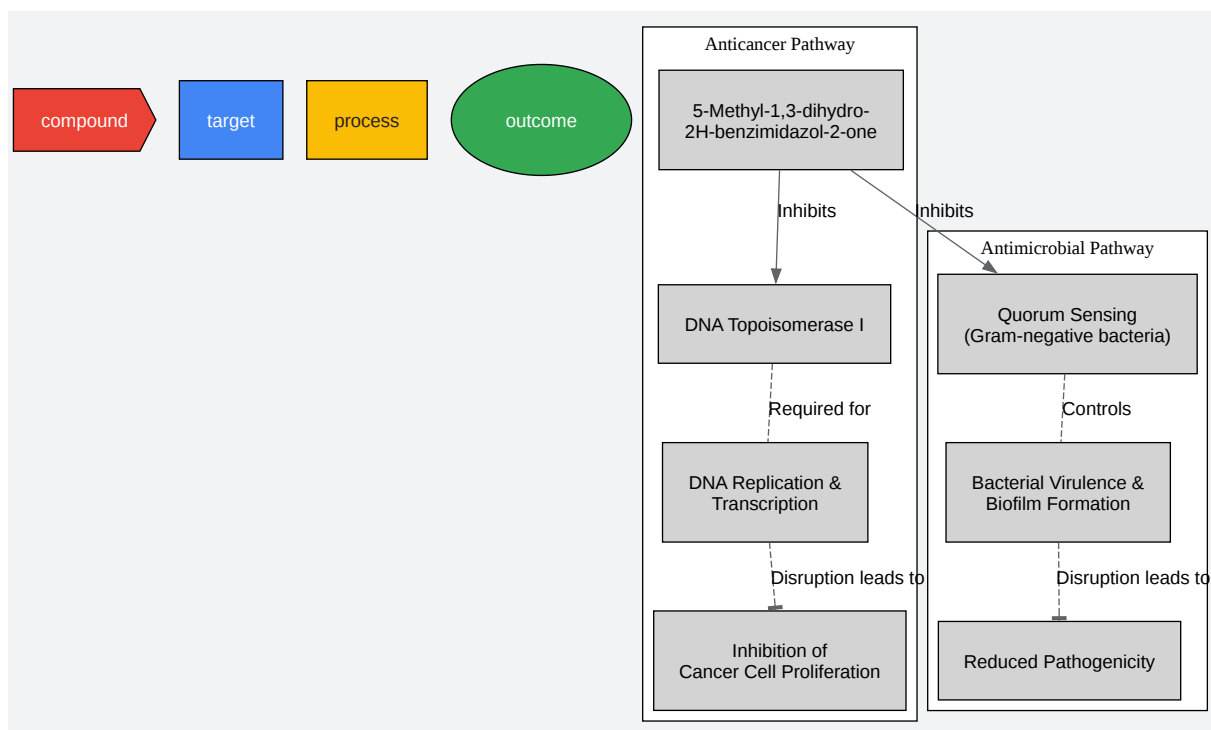
Studies have suggested potential anticancer properties for the compound.[3] One identified mechanism is the inhibition of mammalian type I DNA topoisomerase, an enzyme critical for managing DNA topology during replication and transcription, making it a relevant target for cancer therapy.[3] Derivatives of the parent 1,3-dihydro-2H-benzimidazol-2-one scaffold have shown cytotoxic effects against various human cancer cell lines, including liver, colon, lung, and breast cancer.[7]

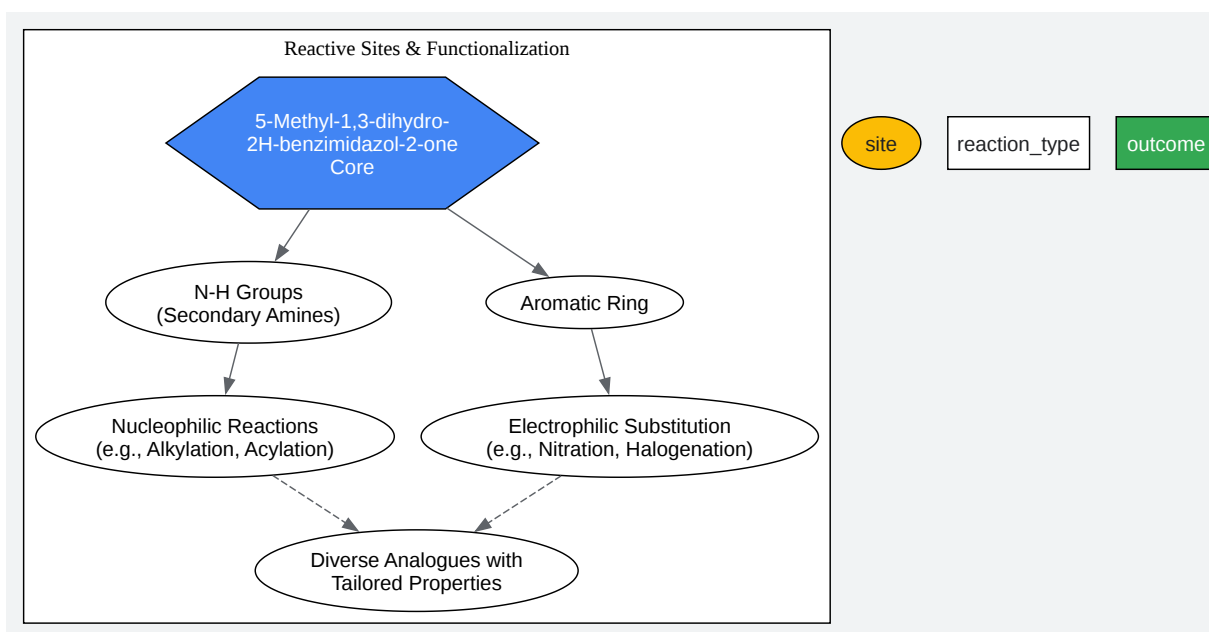
## Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects.[3] A notable mechanism is the inhibition of quorum sensing in Gram-negative bacteria.[3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Disrupting this pathway is a promising strategy for developing new antimicrobial agents that may be less prone to resistance development.[3]

## Other Biological Activities

Beyond these areas, **5-Methyl-1,3-dihydro-2H-benzimidazol-2-one** has been identified as an activator of chloride secretion.[3] This function is crucial for maintaining cellular ion balance and suggests potential utility in studying conditions related to ion channel dysfunction, such as cystic fibrosis.[3]





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